1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride
Overview
Description
Rolicyclidine (hydrochloride), also known as 1-(1-phenylcyclohexyl)pyrrolidine, is a dissociative anesthetic that is structurally classified as an arylcyclohexylamine. It is similar in effects to phencyclidine but is slightly less potent and has fewer stimulant effects. Rolicyclidine produces a sedative effect described as being somewhat similar to a barbiturate, with additional dissociative, anesthetic, and hallucinogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rolicyclidine typically involves the reaction of 1-phenylcyclohexylamine with pyrrolidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
the general approach would involve large-scale synthesis using similar reaction conditions as described above, followed by purification and conversion to the hydrochloride salt for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
Rolicyclidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Rolicyclidine (hydrochloride) is primarily used in scientific research due to its dissociative anesthetic properties. It is utilized in studies related to:
Neuropharmacology: Investigating the effects of NMDA receptor antagonists on the central nervous system.
Forensic Science: As an analytical reference standard for the identification of similar substances.
Psychopharmacology: Studying the behavioral and psychological effects of dissociative anesthetics
Mechanism of Action
Rolicyclidine works primarily as an NMDA receptor antagonist, which blocks the activity of the NMDA receptor. This action leads to a decrease in excitatory neurotransmission, resulting in the dissociative and anesthetic effects observed. Additionally, rolicyclidine may interact with dopamine receptors, contributing to its psychoactive properties .
Comparison with Similar Compounds
Rolicyclidine is similar to other arylcyclohexylamines such as:
Phencyclidine (PCP): More potent with stronger stimulant effects.
Ketamine: Shorter duration of action and less potent.
Methoxetamine: Similar dissociative effects but with different pharmacokinetics
Uniqueness
Rolicyclidine’s unique combination of sedative, dissociative, and hallucinogenic effects, along with its slightly lower potency compared to phencyclidine, makes it distinct among dissociative anesthetics .
Properties
IUPAC Name |
1-(1-phenylcyclohexyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N.ClH/c1-3-9-15(10-4-1)16(11-5-2-6-12-16)17-13-7-8-14-17;/h1,3-4,9-10H,2,5-8,11-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUATZUGYUSKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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